

Improving the resolution of low molecular weight bands in Tricine gels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

Technical Support Center: Tricine-SDS-PAGE

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of low molecular weight bands in **Tricine** gels.

Frequently Asked Questions (FAQs)

Q1: Why are my low molecular weight protein bands (<20 kDa) poorly resolved or diffuse on a standard Tris-glycine SDS-PAGE gel?

Standard Tris-glycine SDS-PAGE systems are optimized for separating proteins in the 30 to 250 kDa range.^[1] For proteins and peptides below 20 kDa, the glycine-based system can lead to poor separation, diffuse bands, and even a total absence of visible bands.^[1] This is because small peptides can co-migrate with the SDS front, preventing their resolution.^{[2][3]}

Q2: How does a **Tricine** gel system improve the resolution of low molecular weight proteins?

Tricine-SDS-PAGE is the preferred electrophoretic system for resolving proteins smaller than 30 kDa.^[4] It differs from the standard Laemmli (Tris-glycine) system by replacing glycine with **tricine** in the running buffer. **Tricine** has a higher ionic mobility than glycine, which allows for better separation of small peptides from the SDS front. This results in sharper, well-resolved bands for proteins and peptides in the 1 to 100 kDa range.

Q3: Can I use my standard Tris-glycine running buffer with a **Tricine** gel?

No. Using a Tris-glycine running buffer with a **Tricine** gel will lead to longer run times and worse resolution for smaller proteins compared to a standard Tris-glycine gel setup. The difference in the stacking behavior of glycine versus **tricine** is critical for proper separation.

Q4: What is the purpose of a "spacer" gel in some **Tricine** gel protocols?

Introducing a 10% acrylamide "spacer" gel between the 4% stacking and 16% separating gels can significantly sharpen the bands for proteins and peptides in the 1–5 kDa range.

Q5: Are there any special considerations for sample preparation for **Tricine** gels?

Yes, for optimal resolution of peptides between 1–5 kDa, it is recommended to reduce the amount of SDS in the sample incubation buffers by about fourfold. It is also important not to overload the gel; a protein concentration of 0.5–2 µg per band is recommended. Samples should be heated at a lower temperature (e.g., 85°C for 2 minutes or 40°C for 30 minutes) compared to standard protocols.

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Poor resolution of bands <10 kDa	Suboptimal gel composition.	Use a higher percentage acrylamide resolving gel (e.g., 16.5%). For hydrophobic proteins, consider adding urea to the resolving gel.
Incorrect running buffer used.	Ensure you are using separate anode and cathode buffers specifically designed for the Tricine system. Do not use Tris-glycine running buffer.	
Smeary or blurry bands	Sample overloading.	Reduce the amount of protein loaded per well. Aim for 0.5-2 μ g per expected band.
Re-oxidation of reduced samples.	For samples with many disulfide bonds, re-oxidation can occur. Consider alkylating the sample after reduction.	
Improperly prepared gels or buffers.	Double-check the pH and composition of all buffers and gel solutions. Ensure the gel has polymerized completely and uniformly.	
High salt concentration in the sample.	High salt can interfere with migration. If possible, reduce the salt concentration in your sample.	
"Smiling" or "frowning" bands	Uneven heat distribution.	Run the gel at a lower voltage for a longer duration. Ensure the electrophoresis apparatus has adequate cooling.
Bands run off the gel	Excessive run time.	For very small peptides (<5 kDa), monitor the run carefully

and stop the electrophoresis before the dye front reaches the bottom of the gel.

No bands visible after staining

Small peptides lost during staining/destaining.

Be cautious during staining and destaining, as small peptides can be washed out of the gel.

Protein concentration is too low.

Concentrate the sample before loading or increase the amount loaded (while being mindful of overloading).

Inefficient staining of small peptides.

Some small peptides may not stain well with Coomassie blue. Consider using a more sensitive staining method like silver staining.

Experimental Protocols

Tricine-SDS-PAGE Gel Preparation

This protocol is adapted for a standard mini-gel system to resolve low molecular weight proteins.

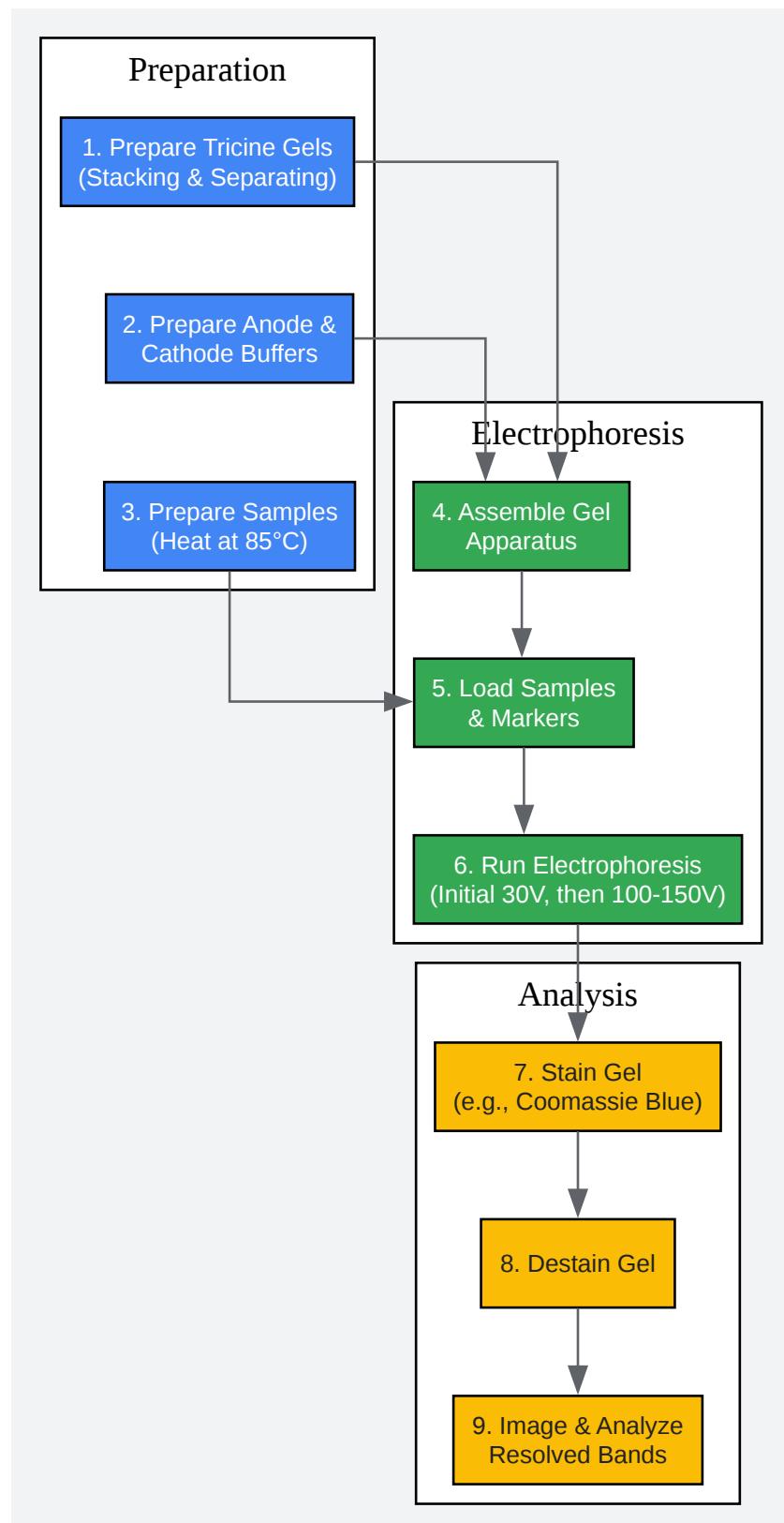
Stock Solutions:

Solution	Composition
Acrylamide/Bis-acrylamide (49.5% T, 3% C)	48 g Acrylamide, 1.5 g Bis-acrylamide, deionized water to 100 mL.
Acrylamide/Bis-acrylamide (49.5% T, 6% C)	46.5 g Acrylamide, 3.0 g Bis-acrylamide, deionized water to 100 mL (for <10 kDa peptides).
Gel Buffer (3X)	3.0 M Tris, 0.3% SDS, adjust pH to 8.45 with HCl.
10% Ammonium Persulfate (APS)	0.1 g APS in 1 mL deionized water (prepare fresh).

Gel Recipes (for one 10 mL mini-gel):

Component	4% Stacking Gel	10% Separating Gel	16.5% Separating Gel
Acrylamide/Bis Solution (3% C)	0.81 mL	2.02 mL	-
Acrylamide/Bis Solution (6% C)	-	-	3.33 mL
Gel Buffer (3X)	2.5 mL	3.33 mL	3.33 mL
Glycerol	-	2.6 mL (2.08 g)	2.6 mL (2.08 g)
Deionized Water	6.7 mL	2.05 mL	0.74 mL
10% APS	50 µL	50 µL	50 µL
TEMED	5 µL	5 µL	5 µL

Note: The addition of glycerol helps to create sharper bands.


Running Buffers and Conditions

Buffer	Composition (1X)
Anode Buffer (Lower Tank)	0.2 M Tris-HCl, pH 8.9.
Cathode Buffer (Upper Tank)	0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25.

Electrophoresis Conditions:

- Start the electrophoresis at a constant low voltage (e.g., 30 V) until the dye front has entered the separating gel.
- Increase the voltage to a constant 100-150 V for the remainder of the run.
- Keep the apparatus cool during the run to prevent band distortion.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Tricine**-SDS-PAGE from preparation to analysis.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for poor band resolution in **Tricine** gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. conductscience.com [conductscience.com]
- To cite this document: BenchChem. [Improving the resolution of low molecular weight bands in Tricine gels]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-weight-bands-in-tricine-gels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com